molecular formula C10H19NOS B12985443 2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol

2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol

Cat. No.: B12985443
M. Wt: 201.33 g/mol
InChI Key: WDWQMFUOGLNGLF-UHFFFAOYSA-N
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Description

2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium sulfide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds.

    Biology: Thietane derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Thietane-containing compounds are explored for their potential use in pharmaceuticals, particularly as antiviral and anticancer agents.

    Industry: Thietane derivatives are used in the production of pesticides and sweeteners.

Mechanism of Action

The mechanism of action of 2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane derivatives, such as:

Uniqueness

2-(2-(Thietan-3-ylamino)cyclopentyl)ethan-1-ol is unique due to its specific structure, which combines a thietane ring with a cyclopentyl group and an ethan-1-ol moiety.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

2-[2-(thietan-3-ylamino)cyclopentyl]ethanol

InChI

InChI=1S/C10H19NOS/c12-5-4-8-2-1-3-10(8)11-9-6-13-7-9/h8-12H,1-7H2

InChI Key

WDWQMFUOGLNGLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC2CSC2)CCO

Origin of Product

United States

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